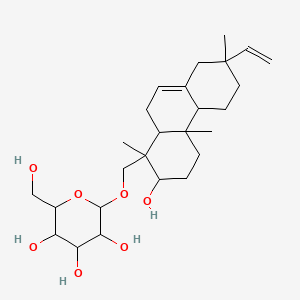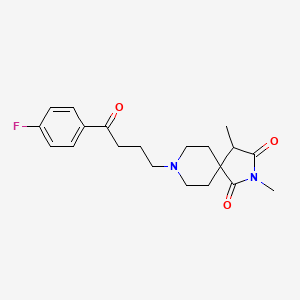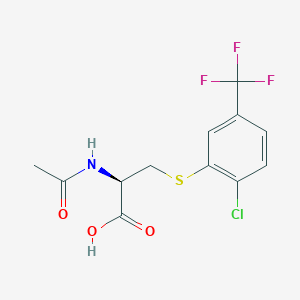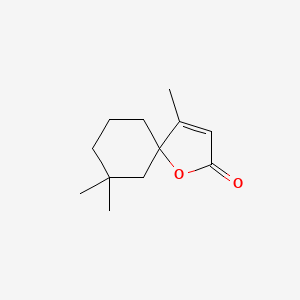
2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol is a complex organic compound with a unique structure that combines biphenyl, triazole, and thiadiazine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Biphenyl Derivative: The synthesis begins with the preparation of a biphenyl derivative through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Triazole Formation: The biphenyl derivative is then subjected to a cyclization reaction with hydrazine and a suitable aldehyde to form the triazole ring.
Thiadiazine Formation: The triazole intermediate is further reacted with a thiocarbonyl compound to form the thiadiazine ring.
Phenol Introduction: Finally, the phenol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反应分析
Types of Reactions
2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole and thiadiazine rings can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and biphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazole and thiadiazine derivatives.
Substitution: Various substituted phenol and biphenyl derivatives.
科学研究应用
2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole and thiadiazine rings are particularly important for these interactions, as they can form hydrogen bonds and other non-covalent interactions with target molecules.
相似化合物的比较
Similar Compounds
- 2-(6-Biphenyl-4-yl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazin-3-yl)-phenol
- 6-Biphenyl-4-yl-3-ethyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine
- 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine,6-(1,1’-biphenyl)-4-yl-3-methyl-
Uniqueness
This compound is unique due to its specific combination of biphenyl, triazole, and thiadiazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
77712-46-0 |
|---|---|
分子式 |
C22H16N4OS |
分子量 |
384.5 g/mol |
IUPAC 名称 |
2-[6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]phenol |
InChI |
InChI=1S/C22H16N4OS/c27-20-9-5-4-8-18(20)21-23-24-22-26(21)25-19(14-28-22)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13,27H,14H2 |
InChI 键 |
VJEYWADLANULRT-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3O)C4=CC=C(C=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


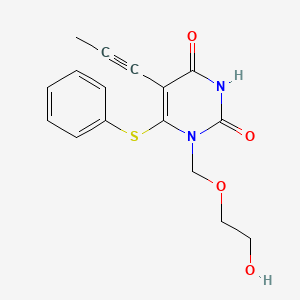


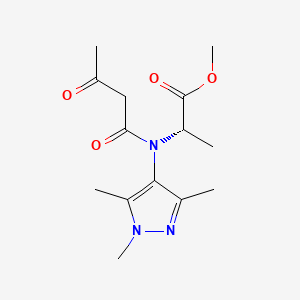
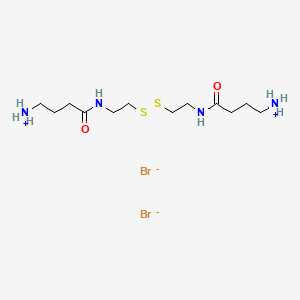
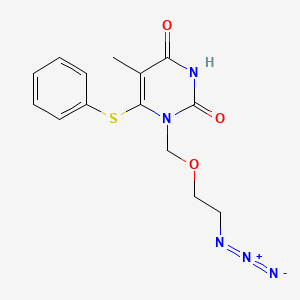


![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
